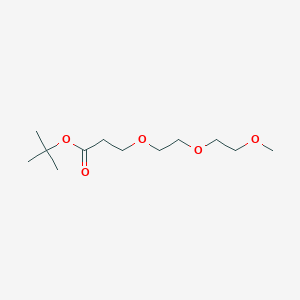

m-PEG3-Boc

説明

M-PEG3-Boc is a PEG- and Alkyl/ether-based PROTAC linker . It can be used in the synthesis of PROTACs .

Synthesis Analysis

M-PEG3-Boc is used in the synthesis of a series of PROTACs . The synthesis process involves the use of advanced equipment and techniques .Molecular Structure Analysis

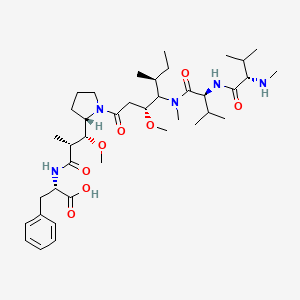

The molecular formula of m-PEG3-Boc is C12H24O5 . The molecular weight is 248.32 g/mol . The InChI is 1S/C12H24O5/c1-12(2,3)17-11(13)5-6-15-9-10-16-8-7-14-4/h5-10H2,1-4H3 . The canonical SMILES is CC©©OC(=O)CCOCCOCCOC .Chemical Reactions Analysis

M-PEG3-Boc is a PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

M-PEG3-Boc has a molecular weight of 248.32 g/mol . It has a topological polar surface area of 54 Ų . It has a rotatable bond count of 11 . The complexity of m-PEG3-Boc is 198 .科学的研究の応用

PEGylation

m-PEG3-Boc is a derivative of Polyethylene Glycol (PEG), a compound composed of repeated ethylene glycol units . PEG and its derivatives are known for their non-irritation, good water solubility, and good compatibility . These properties make them ideal for PEGylation, a process where PEG chains are attached to molecules, particularly proteins and peptides, to improve their stability, solubility, and reduce immunogenicity .

Drug Delivery Systems

The hydrophilic nature of PEG makes it an excellent candidate for use in drug delivery systems. The addition of PEG chains to drug molecules can enhance their solubility and stability, thereby improving their pharmacokinetics and biodistribution .

Cosmetics and Personal Care Products

Due to its excellent lubricity, moisture retention, and dispersibility, PEG and its derivatives are widely used in cosmetics and personal care products . They can serve as adhesives, antistatic agents, and softeners .

Chemical Industry

PEG derivatives are applied in various sectors of the chemical industry, including chemical fibers, rubber, plastics, paper, paint, electroplating, and pesticides . They are used due to their good compatibility and excellent dispersibility .

Food Processing

In the food processing industry, PEG derivatives are used due to their good water solubility and compatibility . They can act as emulsifiers, stabilizers, and thickeners .

PROTAC Linker

m-PEG3-Boc can be used as a PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The m-PEG3-Boc serves as a linker molecule in the PROTAC, connecting the ligand that binds to the target protein with the ligand that binds to the E3 ligase .

Synthesis of Other PEG Derivatives

m-PEG3-Boc can be used as a starting material for the synthesis of other PEG derivatives . For example, m-PEG3-COOH, a PEG linker containing a terminal carboxylic acid, can be synthesized from m-PEG3-Boc . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Surface Modification and Functionalization

The presence of functional groups in m-PEG3-Boc allows it to be used for surface modification and functionalization . This can enhance the properties of the surface, such as its hydrophilicity, biocompatibility, and resistance to protein adsorption .

作用機序

特性

IUPAC Name |

tert-butyl 3-[2-(2-methoxyethoxy)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O5/c1-12(2,3)17-11(13)5-6-15-9-10-16-8-7-14-4/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTECCIYKQSINBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG3-Boc | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate](/img/structure/B609176.png)

![(S)-5-(3-(4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)propylidene)-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine-7-carboxylic acid](/img/structure/B609180.png)

![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)

![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)